An In-depth Technical Guide to 4-Methylpyridazin-3(2H)-one: Structure, Tautomerism, and Biological Significance
An In-depth Technical Guide to 4-Methylpyridazin-3(2H)-one: Structure, Tautomerism, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, tautomeric properties, and key spectroscopic data. Furthermore, it outlines a representative synthetic protocol and explores the mechanistic basis of the anti-inflammatory and vasodilator activities frequently associated with the pyridazinone scaffold. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Chemical Structure and Tautomerism
4-Methylpyridazin-3(2H)-one is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a carbonyl group and a methyl substituent on the pyridazine ring gives rise to its specific chemical properties and biological activities. The established structure of 4-methylpyridazin-3(2H)-one has been confirmed by X-ray crystallography.[1][2]
The pyridazin-3(2H)-one core is capable of existing in tautomeric forms: the lactam (keto) form and the lactim (enol) form. However, studies have shown that the keto form is generally more stable and, therefore, the predominant tautomer.[3]
Tautomeric Equilibrium of 4-Methylpyridazin-3(2H)-one
Caption: Tautomeric equilibrium between the lactam and lactim forms of 4-methylpyridazin-3(2H)-one.
Quantitative Structural and Spectroscopic Data
While the full crystallographic data for 4-methylpyridazin-3(2H)-one from the work of Blake and McNab is not publicly available in raw format, typical bond lengths and angles for the pyridazinone ring can be inferred from closely related structures.
Table 1: Representative Crystallographic Data for the Pyridazinone Core
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| C=O bond length | ~1.24 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |
| N-N bond length | ~1.35 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |
| C=N bond length | ~1.31 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |
Table 2: Predicted Spectroscopic Data for 4-Methylpyridazin-3(2H)-one
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Methyl protons (-CH₃) | ~2.2 ppm |
| Ring protons | 6.8 - 7.1 ppm | |
| N-H proton | ~12.8 ppm | |
| ¹³C NMR | Methyl carbon (-CH₃) | ~20 ppm |
| Ring carbons | 110 - 150 ppm | |
| Carbonyl carbon (C=O) | ~160 ppm | |
| IR | N-H stretch | ~3200 cm⁻¹ |
| C=O stretch | ~1670 cm⁻¹ |
| | C=C and C=N stretches | 1600 - 1400 cm⁻¹ |
Note: These are estimated values based on data from similar compounds and may vary depending on the solvent and experimental conditions.[5][6][7][8][9][10][11]
Experimental Protocols
The synthesis of the pyridazin-3(2H)-one core is a well-established process in organic chemistry. A common and effective method involves the condensation of a γ-keto acid with hydrazine. The following is a representative protocol that can be adapted for the synthesis of 4-methylpyridazin-3(2H)-one.
Synthesis of a Pyridazinone Derivative: A Representative Protocol
This protocol outlines the synthesis of a pyridazinone derivative, which involves the formation of the pyridazinone core followed by N-alkylation. This can be conceptually adapted for the synthesis of 4-methylpyridazin-3(2H)-one by starting with an appropriate γ-keto acid.
Step 1: Formation of the Pyridazinone Core
-
Reaction Setup: In a round-bottom flask, dissolve the starting γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation (Example for N-substituted derivatives)
-
Reaction Setup: To a solution of the pyridazin-3(2H)-one (1 equivalent) in an anhydrous solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude product.[9][12]
Biological Significance and Signaling Pathways
The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 4-methylpyridazin-3(2H)-one have been investigated for various pharmacological activities, most notably as anti-inflammatory and vasodilator agents.
Anti-Inflammatory Activity
Pyridazinone derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. One of the primary mechanisms involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]
Caption: Proposed anti-inflammatory mechanism of pyridazinone derivatives via inhibition of the NF-κB signaling pathway.
Vasodilator Activity
The vasodilator effects of certain pyridazinone derivatives are attributed to their ability to inhibit phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14][15][16] By inhibiting PDE3, these compounds increase the intracellular levels of cAMP and cGMP in vascular smooth muscle cells, leading to relaxation and vasodilation.[17]
Caption: Mechanism of vasodilation by pyridazinone derivatives through the inhibition of phosphodiesterase 3 (PDE3).
Conclusion
4-Methylpyridazin-3(2H)-one represents a foundational structure within a class of heterocyclic compounds with demonstrated and diverse biological activities. This guide has provided a detailed overview of its structure, tautomerism, and key analytical data. The outlined synthetic methodologies and the elucidation of its roles in significant signaling pathways underscore the therapeutic potential of the pyridazinone scaffold. Further research into specific derivatives of 4-methylpyridazin-3(2H)-one is warranted to explore and optimize their pharmacological profiles for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methylpyridazine(1120-88-3) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
